molecular formula C16H26BN3O4 B13457483 Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methylcarbamate CAS No. 1235451-39-4

Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methylcarbamate

Cat. No.: B13457483
CAS No.: 1235451-39-4
M. Wt: 335.2 g/mol
InChI Key: KVKZDKWDTAMTQF-UHFFFAOYSA-N
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Description

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate is a complex organic compound that features a pyrimidine ring substituted with a dioxaborolane group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate typically involves multiple steps. One common method involves the reaction of a pyrimidine derivative with a dioxaborolane compound under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The tert-butyl carbamate group is introduced through a subsequent reaction with tert-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the modification of biologically active molecules, potentially leading to the development of new therapeutic agents .

Industry

In industry, the compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The pyrimidine ring can interact with nucleic acids and proteins, potentially influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate lies in its combination of a pyrimidine ring with a dioxaborolane group and a tert-butyl carbamate moiety. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

CAS No.

1235451-39-4

Molecular Formula

C16H26BN3O4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methyl]carbamate

InChI

InChI=1S/C16H26BN3O4/c1-14(2,3)22-13(21)20-10-12-18-8-11(9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,10H2,1-7H3,(H,20,21)

InChI Key

KVKZDKWDTAMTQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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